Rauvoyunine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

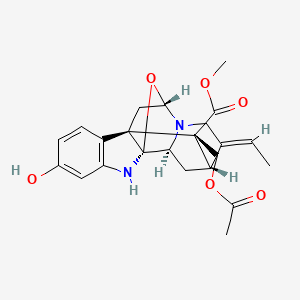

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18-,19-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKVTWIYTILMIO-UFDFVOHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Rauvomine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid. It covers the compound's core chemical structure, elucidation, total synthesis, biological activity, and relevant experimental protocols, offering valuable insights for professionals in chemical synthesis and drug discovery.

Introduction: An Overview of Rauvomine B

Rauvomine B is a C18 normonoterpenoid indole alkaloid first isolated from the aerial parts of Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2][3] What sets Rauvomine B apart is its highly complex and unusual chemical architecture. It features a novel 6/5/6/6/3/5 hexacyclic ring system which includes a substituted cyclopropane (B1198618) ring.[2][4] This structural uniqueness makes it a significant target for total synthesis and a subject of interest for its biological properties. Preliminary studies have highlighted its notable anti-inflammatory activity.

Chemical Structure and Properties

The structure of Rauvomine B was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, single-crystal X-ray diffraction, and electronic circular dichroism (ECD) calculations. It is classified as a sarpagine-type alkaloid but with significant modifications, including the absence of a C20-methylene group and the presence of a cyclopropane ring bridging C-16 and C-20.

Structural Diagram

Caption: Chemical Structure of Rauvomine B.

Core Chemical Data

All quantitative data related to the fundamental properties of Rauvomine B are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₈H₁₈N₂O | |

| Molecular Weight | 278.355 g/mol | |

| Systematic Name | (2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.0⁵,⁹.0¹²,¹⁷]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde | |

| Other Name | 20-Deethylidene-21β-methyl-16,20-cyclosarpagane-17-one | |

| InChI Key | GYGPQJKYSHDTTR-ATOTYPCFSA-N | |

| SMILES | C[C@H]1C2[C@@H]3C[C@@H]4N1--INVALID-LINK--[C@@]23C=O |

Total Synthesis of (-)-Rauvomine B

The first total synthesis of (-)-Rauvomine B was a significant achievement, proceeding in 11 steps with an overall yield of 2.4% from commercial materials. The synthetic strategy was centered on a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor.

Retrosynthetic Analysis

The synthesis plan involved simplifying the complex hexacyclic structure to a more accessible tetracyclic precursor. The key transformation was the formation of the cyclopropane ring from an N-sulfonyl triazole intermediate.

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Synthetic Steps

The successful synthesis route involved several critical bond-forming reactions:

-

Palladium-catalyzed stereospecific allylic amination: This step was crucial for setting up the stereochemistry early in the synthesis.

-

Cis-selective Pictet-Spengler reaction: This reaction efficiently constructed the core tetracyclic intermediate.

-

Ring-closing metathesis: This was used to form one of the key rings in the precursor molecule.

-

Strain-promoted intramolecular cyclopropanation: The final and most innovative step involved the conversion of an N-sulfonyl triazole into an α-imino rhodium carbene, which then underwent cyclopropanation to form the unique 6/5/6/6/3/5 hexacyclic system of Rauvomine B.

Biological Activity: Anti-inflammatory Properties

Alkaloids as a class of compounds are known for a wide range of biological activities. Rauvomine B has been identified as a potent anti-inflammatory agent. Its activity was evaluated against murine macrophages (RAW 264.7), where it demonstrated significant inhibition.

| Compound | IC₅₀ Value (μM) | Target Cell Line |

| Rauvomine B | 39.6 | RAW 264.7 |

| Celecoxib (Control) | 34.3 | RAW 264.7 |

Data sourced from Zeng et al. (2017) and Aquilina et al. (2024).

The inhibitory concentration (IC₅₀) of Rauvomine B is comparable to that of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), highlighting its potential as a lead compound for developing new anti-inflammatory drugs.

Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific findings. The protocols for the key synthetic step and the biological assay are outlined below.

Protocol for Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol describes the one-pot, two-step process to convert the tetracyclic alkyne precursor to N-Boc protected Rauvomine B.

-

Triazole Formation: To a solution of the alkyne precursor in toluene (B28343) (PhMe), add copper(I) thiophene-2-carboxylate (B1233283) (CuTC) and a sulfonyl azide. Stir the reaction at room temperature until the alkyne is consumed (monitored by TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Cyclopropanation: Dissolve the crude triazole intermediate in 1,2-dichloroethane (B1671644) (DCE). Add Rh₂(OAc)₄ (10 mol%) to the solution.

-

Heating: Heat the reaction mixture to 80 °C for approximately 5 hours.

-

Hydrolysis: After cooling, add a solution of K₂CO₃ in methanol (B129727) (MeOH) directly to the pot to facilitate in situ imine hydrolysis.

-

Purification: After the reaction is complete, purify the crude product (N-Boc Rauvomine B) using column chromatography.

Protocol for Anti-inflammatory Assay (RAW 264.7 Macrophage Inhibition)

This protocol is a general method for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Rauvomine B (or control compound) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

References

- 1. researchgate.net [researchgate.net]

- 2. Rauvomines A and B, Two Monoterpenoid Indole Alkaloids from Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis study of rauvomines A and B: construction of the pentacyclic core structure - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

Spectroscopic Profile of Rauvomine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a structurally unique monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia vomitoria. Its complex hexacyclic architecture, featuring a rare cyclopropane (B1198618) ring, has garnered significant interest in the synthetic and pharmacological communities. This technical guide provides a comprehensive overview of the spectroscopic data for Rauvomine B, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Rauvomine B. Data has been compiled from both the original isolation and subsequent total synthesis studies.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 8.08 | br s | |

| 3 | 3.93 | m | |

| 5α | 3.33 | m | |

| 5β | 2.87 | m | |

| 6α | 2.15 | m | |

| 6β | 1.88 | m | |

| 9 | 7.48 | d | 7.5 |

| 10 | 7.12 | t | 7.5 |

| 11 | 7.18 | t | 7.5 |

| 12 | 7.33 | d | 7.5 |

| 14α | 2.25 | m | |

| 14β | 1.95 | m | |

| 15 | 2.35 | m | |

| 16 | 1.45 | m | |

| 17-OH | 1.55 | s | |

| 18 | 1.15 | d | 6.5 |

| 19 | 2.65 | qd | 6.5, 2.0 |

| 20 | 0.95 | m | |

| 21α | 4.15 | d | 11.5 |

| 21β | 3.98 | d | 11.5 |

Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 134.5 |

| 3 | 55.8 |

| 5 | 52.1 |

| 6 | 21.8 |

| 7 | 108.1 |

| 8 | 128.2 |

| 9 | 118.3 |

| 10 | 119.8 |

| 11 | 121.5 |

| 12 | 111.2 |

| 13 | 136.4 |

| 14 | 35.1 |

| 15 | 34.7 |

| 16 | 28.9 |

| 17 | 78.2 |

| 18 | 14.2 |

| 19 | 38.2 |

| 20 | 25.4 |

| 21 | 60.3 |

Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for Rauvomine B

| Technique | Data |

| IR (film) | ν_max: 3350, 2924, 2853, 1615, 1456, 1377, 1026 cm⁻¹ |

| HRESIMS | m/z [M+H]⁺: Calculated for C₂₀H₂₅N₂O: 309.1961; Found: 309.1965 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz or a similar high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained on a Nicolet 380 FT-IR spectrometer or an equivalent instrument. The data was collected as a thin film on a potassium bromide (KBr) plate. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS data was acquired using an Agilent 6210 ESI-TOF mass spectrometer or a similar high-resolution instrument. The sample was introduced via electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like Rauvomine B.

Caption: Workflow for the isolation and structural elucidation of Rauvomine B.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Rauvomine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel monoterpenoid indole (B1671886) alkaloid first isolated from the aerial parts of Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2] Structurally, Rauvomine B is distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system, which includes a rare substituted cyclopropane (B1198618) ring.[1][2] This intricate architecture makes it a challenging and intriguing target for total synthesis.[3][4] Preliminary biological studies have highlighted its significant anti-inflammatory properties, suggesting its potential as a lead compound in drug discovery and development.[2][3] This document provides an in-depth overview of the known physical, chemical, and biological properties of Rauvomine B, including detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physicochemical properties of Rauvomine B have been determined through a combination of spectroscopic analysis, single-crystal X-ray diffraction, and chemical synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]²⁵D = -94.1 (c 0.42, CHCl₃) | [3] |

| Systematic Name | (2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.0⁵,⁹.0¹²,¹⁷]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde | [1] |

| Alternate Name | 20-Deethylidene-21β-methyl-16,20-cyclosarpagane-17-one | [1] |

| CAS Number | 2055273-77-3 | [1] |

Spectroscopic Data

The structure of Rauvomine B was elucidated using various spectroscopic techniques. The ¹H and ¹³C NMR data, recorded in CDCl₃, are crucial for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 134.5 | |

| 3 | 52.8 | 3.65 (m) |

| 5 | 58.1 | 4.15 (d, 7.5) |

| 6 | 28.7 | 2.95 (m) |

| 7 | 108.7 | |

| 8 | 137.9 | |

| 9 | 121.5 | 7.10 (d, 7.8) |

| 10 | 122.3 | 7.15 (t, 7.8) |

| 11 | 129.8 | 7.45 (d, 7.8) |

| 12 | 111.2 | 7.50 (d, 7.8) |

| 13 | 142.6 | |

| 14 | 35.4 | 2.60 (m), 2.75 (m) |

| 15 | 30.1 | 2.40 (m) |

| 16 | 45.2 | 2.10 (m) |

| 17 | 202.1 | 9.50 (s) |

| 19 | 55.6 | 3.80 (q, 6.5) |

| 20 | 25.1 | 1.85 (m) |

| 21 | 15.8 | 1.25 (d, 6.5) |

Note: NMR data is based on the primary literature and may vary slightly depending on experimental conditions.

Experimental Protocols

Isolation of Rauvomine B from Rauvolfia vomitoria

The following protocol outlines the general steps for the extraction and purification of Rauvomine B from its natural source.[1]

-

Extraction: Air-dried and powdered aerial parts of Rauvolfia vomitoria (approximately 5 kg) are extracted three times with 95% ethanol (B145695) at room temperature.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and acidified with 5% HCl. The acidic solution is then extracted with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The remaining aqueous layer is basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with dichloromethane (B109758).

-

Chromatographic Separation: The dichloromethane extract, containing the total alkaloids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of dichloromethane-methanol.

-

Purification: Fractions containing Rauvomine B are identified by thin-layer chromatography (TLC). These fractions are then combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure Rauvomine B.

Anti-inflammatory Activity Assay

Rauvomine B's anti-inflammatory activity was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of Rauvomine B for 24 hours. Cell viability is then assessed using an MTT assay.

-

LPS Stimulation and Treatment: Cells are seeded in a 24-well plate. After adherence, they are pre-treated with non-toxic concentrations of Rauvomine B for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay): After the incubation period, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

-

Data Analysis: The inhibitory effect of Rauvomine B on NO production is calculated as a percentage relative to the LPS-only treated control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined. Rauvomine B exhibited an IC₅₀ value of 39.6 μM.[3]

Biological Activity and Signaling Pathways

Rauvomine B demonstrates significant anti-inflammatory effects.[2] In LPS-stimulated macrophages, the inflammatory response is largely mediated by the activation of signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7] Upon activation by LPS, this pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory effect of Rauvomine B on NO production suggests that it may interfere with the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory mechanism of Rauvomine B.

Plausible Biogenetic Pathway

A plausible biogenetic pathway for Rauvomine B has been proposed, likely originating from peraksine, another alkaloid isolated from the same plant.[1][2] The formation of the unique cyclopropane ring is a key transformation.

Caption: Plausible biogenetic pathway of Rauvomine B.

Conclusion

Rauvomine B is a structurally novel and biologically active natural product with considerable potential for further investigation. Its unique chemical scaffold provides a template for the design of new anti-inflammatory agents. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology who are interested in exploring the therapeutic applications of Rauvomine B and its analogues. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. Rauvomines A and B, Two Monoterpenoid Indole Alkaloids from Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Rauvomine B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvomine B is a structurally unique monoterpenoid indole (B1671886) alkaloid, distinguished by a rare cyclopropane (B1198618) ring fused to its indoloquinolizidine core.[1] Isolated from the traditional medicinal plant Rauvolfia vomitoria, this natural product has garnered significant attention for its novel hexacyclic architecture and promising anti-inflammatory properties.[1][2][3] This document provides an in-depth technical overview of Rauvomine B, encompassing its discovery, the first total synthesis, detailed experimental protocols for its isolation and synthesis, and its biological activities. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized through diagrams to facilitate a deeper understanding for research and drug development applications.

Discovery and Structural Elucidation

Rauvomine B was first isolated in 2017 from the aerial parts of Rauvolfia vomitoria, a plant with a history of use in traditional medicine.[1] The structure of Rauvomine B was elucidated through a combination of spectroscopic analysis, including 1D and 2D NMR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and single-crystal X-ray diffraction.

The molecule possesses a novel C18 normonoterpenoid indole alkaloid skeleton featuring a substituted cyclopropane ring, which forms an unusual 6/5/6/6/3/5 hexacyclic system. This unique structural feature makes it one of only a handful of known monoterpenoid indole alkaloids to contain a cyclopropane ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Rauvomine B as reported in the initial isolation study.

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.1419 g/mol |

| Appearance | White powder |

| Optical Rotation | [α]²⁰D -95.6 (c 0.8, CHCl₃) |

| HRESIMS (m/z) | [M+H]⁺ 279.1498 (calcd. for C₁₈H₁₉N₂O, 279.1492) |

| UV (MeOH) λmax (nm) | 225, 279 |

| IR (KBr) νmax (cm⁻¹) | 3386, 2923, 1719, 1687, 1595, 1452, 1260, 1095, 748 |

| ¹H NMR (CDCl₃, MHz) | δ 7.98 (s, 1H), 7.49 (d, J=7.5 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 4.15 (s, 1H), 3.40-3.35 (m, 1H), 3.15-3.10 (m, 1H), 2.95 (dd, J=15.0, 5.0 Hz, 1H), 2.80 (d, J=15.0 Hz, 1H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.85 (d, J=5.0 Hz, 3H), 1.70-1.60 (m, 1H), 1.40-1.30 (m, 1H) |

| ¹³C NMR (CDCl₃, MHz) | δ 175.2, 136.2, 134.5, 129.8, 121.8, 119.5, 118.2, 111.0, 60.8, 55.4, 52.1, 48.9, 45.6, 35.2, 33.1, 29.7, 25.9, 12.8 |

Total Synthesis

The first total synthesis of (–)-Rauvomine B was accomplished by Aquilina, Banerjee, Morais et al. and reported in 2024. The synthesis is notable for its strategic use of a strain-promoted intramolecular cyclopropanation to construct the key three-membered ring. The synthesis proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole precursor. This key disconnection simplifies the hexacyclic target to a tetracyclic intermediate. The tetracycle itself was envisioned to be assembled through a series of well-established and stereoselective reactions.

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Reactions and Transformations

The successful synthesis of Rauvomine B hinged on several key chemical transformations:

-

Palladium-Catalyzed Stereospecific Allylic Amination: This reaction established a crucial C-N bond and set a key stereocenter.

-

cis-selective Pictet-Spengler Reaction: This classic transformation was employed to construct the indoloquinolizidine core with high diastereoselectivity.

-

Ring-Closing Metathesis (RCM): RCM was used to form one of the six-membered rings of the tetracyclic intermediate.

-

Strain-Promoted Intramolecular Cyclopropanation: The hallmark of the synthesis, this step involved the rhodium-catalyzed decomposition of an N-sulfonyl triazole to an α-imino carbene, which then underwent cyclopropanation with a tethered alkene to form the signature cyclopropane ring of Rauvomine B.

Experimental Protocols: Total Synthesis

The following are detailed protocols for the key steps in the synthesis of (–)-Rauvomine B, adapted from the supporting information of Aquilina et al.

Step 1: Pictet-Spengler Reaction

To a solution of the allylic amine intermediate in CH₂Cl₂ at 0 °C is added trifluoroacetic acid (TFA). The reaction mixture is stirred for 1 hour at this temperature and then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Step 2: Ring-Closing Metathesis

The diene substrate is dissolved in degassed CH₂Cl₂. To this solution is added Grubbs' second-generation catalyst. The reaction mixture is heated to reflux and stirred for 12 hours under an inert atmosphere. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the metathesis product.

Step 3: Intramolecular Cyclopropanation

The N-sulfonyl triazole precursor is dissolved in 1,2-dichloroethane (B1671644) (DCE). Rh₂(esp)₂ is added, and the reaction mixture is heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the solvent is removed in vacuo. The resulting crude material is purified by preparative thin-layer chromatography to provide (–)-Rauvomine B.

Step 4: Final Deprotection

To a solution of the protected Rauvomine B precursor in CH₂Cl₂ is added trifluoroacetic acid (TFA). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is redissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the final natural product, (–)-Rauvomine B, in excellent yield (91%).

Biological Activity

Anti-inflammatory Activity

Preliminary biological testing has shown that Rauvomine B exhibits significant anti-inflammatory activity. In a screen using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Rauvomine B demonstrated inhibition of this inflammatory pathway with an IC₅₀ value of 39.6 μM. This potency is comparable to the positive control, celecoxib, which had an IC₅₀ of 34.3 μM in the same assay.

| Compound | IC₅₀ (μM) against RAW 264.7 Macrophages |

| Rauvomine B | 39.6 |

| Celecoxib | 34.3 |

Experimental Protocol: Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.

Caption: Workflow for the anti-inflammatory assay.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B or a vehicle control. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of NO inhibition against the log concentration of Rauvomine B.

Conclusion and Future Directions

Rauvomine B stands out as a fascinating natural product due to its unique chemical architecture and relevant biological activity. The successful completion of its first total synthesis not only confirms its structure but also opens avenues for the synthesis of analogs and further investigation into its mechanism of action. The anti-inflammatory properties of Rauvomine B suggest that its scaffold could be a promising starting point for the development of new therapeutic agents. Future research will likely focus on elucidating the specific molecular targets of Rauvomine B within inflammatory signaling pathways and exploring the structure-activity relationships of this intriguing class of alkaloids.

References

Rauvomine B: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid. The document covers its natural source, isolation yields, detailed experimental protocols for extraction and biological evaluation, and a proposed mechanism of its anti-inflammatory action.

Quantitative Data Summary

Rauvomine B has been isolated from the plant Rauvolfia vomitoria. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Source |

| Natural Source | Aerial parts of Rauvolfia vomitoria | [Zeng et al., 2017] |

| Reported Isolation Yield | 1.5 mg from 2.5 kg of dried plant material | [Secondary source, 2024] |

| Calculated Natural Abundance (w/w) | Approximately 0.00006% | Calculated from reported yield |

| Anti-inflammatory Activity (IC50) | 39.6 μM | [Zeng et al., 2017] |

Experimental Protocols

While the detailed experimental protocol from the primary isolation study by Zeng et al. (2017) is not publicly available, this section provides a representative methodology for the extraction and purification of alkaloids from Rauvolfia species, based on established procedures. Additionally, a standard protocol for assessing the anti-inflammatory activity of Rauvomine B is detailed.

Representative Protocol for Isolation of Alkaloids from Rauvolfia vomitoria

This protocol describes a general procedure for the extraction and chromatographic separation of indole alkaloids from Rauvolfia vomitoria.

1. Plant Material Preparation:

-

The aerial parts of Rauvolfia vomitoria are collected and air-dried in the shade.

-

The dried plant material is ground into a coarse powder.

2. Extraction:

-

The powdered plant material is macerated with an acidic ethanol-water solution (e.g., 80% ethanol (B145695) with 1% HCl) at room temperature for an extended period (e.g., 72 hours), with occasional stirring.

-

The mixture is then filtered to separate the extract from the plant residue. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Liquid-Liquid Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

-

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) solution).

-

The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane) to partition the alkaloids into the organic phase.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield a total alkaloid fraction.

4. Chromatographic Purification:

-

The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., cyclohexane (B81311) or hexane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone), with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing Rauvomine B is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) until the pure compound is obtained.

Protocol for Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the method used to determine the anti-inflammatory activity of Rauvomine B by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

2. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B.

-

After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with solvent used to dissolve Rauvomine B) are included.

3. Nitric Oxide Measurement (Griess Assay):

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

The absorbance of the resulting colored azo dye is measured at approximately 540 nm using a microplate reader.

4. Data Analysis:

-

The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

The percentage of inhibition of NO production is calculated for each concentration of Rauvomine B relative to the LPS-stimulated control.

-

The IC50 value, the concentration of Rauvomine B that inhibits 50% of NO production, is calculated from the dose-response curve.

Visualizations

Proposed Anti-inflammatory Signaling Pathway of Rauvomine B

Rauvomine B has been shown to inhibit nitric oxide production in LPS-stimulated macrophages. This effect is likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, which are known to be activated by LPS and lead to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvomine B, a structurally unique monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia vomitoria, has garnered significant attention due to its unprecedented 6/5/6/6/3/5 hexacyclic ring system containing a cyclopropane (B1198618) moiety.[1][2] This intricate architecture presents a fascinating challenge from both a biosynthetic and synthetic perspective. While the complete biogenetic pathway of Rauvomine B has not been experimentally elucidated in Rauvolfia vomitoria, a plausible route can be proposed based on the well-established biosynthesis of related sarpagine-type alkaloids and insights from its total synthesis. This guide details the proposed biogenetic pathway of Rauvomine B, summarizing key intermediates and transformations. It also provides illustrative diagrams of the proposed pathways and, in the absence of specific biogenetic experimental data, details relevant synthetic protocols that mimic the proposed biosynthetic steps.

Introduction: The Sarpagine (B1680780) Alkaloid Framework

Rauvomine B belongs to the extensive family of sarpagine-type monoterpenoid indole alkaloids.[3][4][5] The biosynthesis of virtually all MIAs originates from the condensation of tryptamine (B22526) and the iridoid monoterpene secologanin (B1681713), a reaction catalyzed by strictosidine (B192452) synthase to yield strictosidine. Strictosidine serves as a universal precursor to the thousands of known MIAs.

The biogenetic pathway to the sarpagine scaffold diverges from other MIA pathways after the formation of strictosidine. A key intermediate in the formation of sarpagine alkaloids is geissoschizine, which is subsequently converted to polyneuridine (B1254981) aldehyde, establishing the characteristic sarpagine ring system. The proposed biosynthesis of Rauvomine B is believed to follow this established route to a sarpagine-type intermediate, followed by a unique series of transformations to install the distinctive cyclopropane ring.

Proposed Biogenetic Pathway of Rauvomine B

The plausible biogenetic pathway of Rauvomine B can be divided into two main stages:

-

Formation of the Sarpagine Core: This stage follows the well-documented pathway for sarpagine alkaloid biosynthesis.

-

Late-Stage Modifications to Form Rauvomine B: This proposed stage involves unique enzymatic transformations leading to the final structure of Rauvomine B, most notably the formation of the cyclopropane ring.

Stage 1: Formation of the Sarpagine Core

The initial steps of the proposed pathway are outlined in the table below, starting from the universal precursor, strictosidine.

| Step | Precursor | Product | Key Transformation | Enzyme Class (Putative) |

| 1 | Tryptamine + Secologanin | Strictosidine | Pictet-Spengler condensation | Strictosidine Synthase |

| 2 | Strictosidine | 4,21-Dehydrogeissoschizine | Deglycosylation and rearrangement | Strictosidine β-D-glucosidase |

| 3 | 4,21-Dehydrogeissoschizine | Geissoschizine | Reduction | Reductase |

| 4 | Geissoschizine | Polyneuridine Aldehyde | Oxidative cyclization | Sarpagan Bridge Enzyme (Cytochrome P450) |

A diagrammatic representation of the formation of the sarpagine core is provided below.

Caption: Proposed biosynthetic pathway from tryptamine and secologanin to the sarpagine core intermediate, polyneuridine aldehyde.

Stage 2: Proposed Late-Stage Modifications to Rauvomine B

The later stages of the proposed biosynthesis, leading from the sarpagine core to Rauvomine B, are more speculative and are largely inferred from the structure of Rauvomine B and biomimetic synthetic studies. A key proposed intermediate is "pre-rauvomine".

| Step | Precursor | Product | Key Transformation | Enzyme Class (Putative) |

| 5 | Polyneuridine Aldehyde | Pre-rauvomine Intermediate | Reduction and Methylation | Reductase, Methyltransferase |

| 6 | Pre-rauvomine Intermediate | Rauvomine B | Intramolecular Cyclopropanation | Cyclase/Oxidoreductase |

The proposed final steps in the biosynthesis of Rauvomine B are illustrated in the following diagram.

Caption: Proposed late-stage biosynthetic steps from polyneuridine aldehyde to Rauvomine B.

Experimental Protocols (from Total Synthesis)

As there are no published experimental protocols for the elucidation of the biogenetic pathway of Rauvomine B, this section provides key experimental methodologies from the total synthesis of (-)-Rauvomine B, which mimic the proposed biosynthetic transformations.

Mimicking the Sarpagine Core Formation: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in both the biosynthesis and total synthesis of sarpagine alkaloids, forming the tetracyclic core. In a reported total synthesis, a cis-selective Pictet-Spengler reaction was employed.

-

Reaction: cis-selective Pictet-Spengler reaction

-

Reactants: A secondary amine precursor and an aldehyde.

-

Reagents and Conditions: Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0 °C to room temperature.

-

Description: This reaction involves the cyclization of a β-arylethylamine with an aldehyde in the presence of an acid catalyst. The stereochemical outcome is crucial for establishing the correct framework for the subsequent cyclizations.

Biomimetic Intramolecular Cyclopropanation

The most challenging and unique feature of Rauvomine B is the cyclopropane ring. The total synthesis of Rauvomine B achieved this transformation through a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor. This reaction is proposed to be analogous to a putative enzymatic cyclopropanation in the plant.

-

Reaction: Intramolecular cyclopropanation

-

Precursor: A tetracyclic N-sulfonyl triazole.

-

Reagents and Conditions: A rhodium(II) catalyst, such as Rh₂(esp)₂, in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures.

-

Description: The N-sulfonyl triazole, upon heating with a rhodium catalyst, is thought to form a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular cyclopropanation with a nearby double bond to form the cyclopropane ring of Rauvomine B. The success of this key step was found to be highly dependent on the conformational strain of the precursor.

The workflow for this key synthetic step is depicted below.

References

- 1. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ajmaline - Wikipedia [en.wikipedia.org]

- 4. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

Methodological & Application

Total Synthesis of (-)-Rauvomine B: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the first total synthesis of (-)-Rauvomine B, a structurally unique cyclopropane-containing indole (B1671886) alkaloid. The synthesis, accomplished in 11 steps with an overall yield of 2.4%, offers a significant route to a molecule with potential anti-inflammatory properties.[1][2][3] This note will detail the key chemical transformations, provide tabulated quantitative data for each synthetic step, and present detailed experimental protocols for the pivotal reactions involved.

Introduction

(-)-Rauvomine B is a monoterpene indole alkaloid isolated from Rauvolfia vomitoria.[4] Its complex, hexacyclic structure, featuring a rare cyclopropane (B1198618) ring, presents a formidable synthetic challenge.[4] The successful total synthesis, reported by Aquilina, Banerjee, Morais, Chen, and Smith, employs a strategic combination of modern synthetic methods, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.[1][3][5][6] This work provides a valuable roadmap for the synthesis of (-)-Rauvomine B and its analogs for further investigation in drug discovery and development.

Synthetic Strategy Overview

The convergent synthesis begins with commercially available materials and strategically builds the core structure of (-)-Rauvomine B. The key steps involve the initial construction of a chiral amine, followed by the formation of the tetracyclic core via a Pictet-Spengler reaction. Subsequent ring-closing metathesis establishes the indoloquinolizidine skeleton. The crucial and final ring-forming event is an intramolecular cyclopropanation of an N-sulfonyl triazole precursor, which is dependent on the conformational strain of the substrate.[1][4]

Caption: Overall workflow of the (-)-Rauvomine B total synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for each of the 11 steps in the total synthesis of (-)-Rauvomine B.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Stereospecific Allylic Amination | Tryptophan Methyl Ester Derivative | Secondary Amine | 70 |

| 2 | Pictet-Spengler Reaction | Secondary Amine & Aldehyde | Alkyl Selenide | 65 |

| 3 | Oxidative Elimination | Alkyl Selenide | Diene | 85 |

| 4 | Ring-Closing Metathesis | Diene | Indoloquinolizidine | 80 |

| 5 | Ester Reduction | Methyl Ester | Primary Alcohol | 95 |

| 6 | Alcohol to Alkyne Conversion | Primary Alcohol | Terminal Alkyne | 41 (2 steps) |

| 7 | Boc Protection | Amine | Boc-protected Amine | - |

| 8 | Azide Dipolar Cycloaddition | Terminal Alkyne & Sulfonyl Azide | N-Sulfonyl Triazole | 75 |

| 9 | Intramolecular Cyclopropanation | N-Sulfonyl Triazole | Cyclopropane Adduct | 60 |

| 10 | Boc Deprotection | Boc-protected Final Intermediate | (-)-Rauvomine B | 91 |

| Overall | Total Synthesis | Commercial Materials | (-)-Rauvomine B | 2.4 |

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis are provided below.

Protocol 1: Palladium-Catalyzed Stereospecific Allylic Amination

This crucial step establishes the first stereocenter of the molecule.

-

Reaction Setup: To a solution of the tryptophan methyl ester derivative and triethylamine (B128534) in dichloromethane, add the palladium catalyst (Pd(dppe)2) under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the secondary amine.

Protocol 2: cis-selective Pictet-Spengler Reaction

This reaction constructs the tetracyclic core of the molecule with high diastereoselectivity.

-

Reaction Setup: Dissolve the secondary amine and the corresponding aldehyde in a suitable solvent.

-

Reaction Conditions: Treat the solution with the appropriate acid catalyst.

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via flash column chromatography to yield the alkyl selenide.

Protocol 3: Ring-Closing Metathesis (RCM)

This step forms the key indoloquinolizidine ring system.

-

Reaction Setup: To a solution of the diene in a suitable solvent (e.g., dichloromethane), add a Grubbs-type catalyst (e.g., HG II catalyst).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography.

Protocol 4: Strain-Promoted Intramolecular Cyclopropanation

This is the key bond-forming reaction that completes the hexacyclic core of (-)-Rauvomine B.

-

Reaction Setup: To a solution of the N-sulfonyl triazole precursor in a suitable solvent, add a rhodium (II) catalyst.

-

Reaction Conditions: Stir the reaction at the optimal temperature to induce carbene formation and subsequent intramolecular cyclopropanation.

-

Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC and LC-MS.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain the cyclopropane-containing intermediate.

Caption: Key transformation in the final cyclization step.

Conclusion

The first total synthesis of (-)-Rauvomine B represents a significant achievement in natural product synthesis. The developed synthetic route not only provides access to this unique molecule but also showcases the power of modern synthetic methodologies in constructing complex molecular architectures. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the biological activities of (-)-Rauvomine B and its derivatives.

References

- 1. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enantioselective [2π + 2σ] Photocycloaddition Enabled by Brønsted Acid Catalyzed Chromophore Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.bc.edu [ccc.bc.edu]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Total Synthesis of Rauvomine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps in the total synthesis of the indole (B1671886) alkaloid (-)-Rauvomine B, as reported by Aquilina, J. M., et al. The synthesis is notable for its strategic use of a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a crucial strain-promoted intramolecular cyclopropanation.[1][2][3][4][5] This document offers detailed experimental protocols for these key transformations, quantitative data summaries, and visual diagrams of the synthetic pathway.

Key Strategic Reactions

The successful total synthesis of (-)-Rauvomine B hinges on four key transformations that construct the complex hexacyclic architecture of the natural product. The overall synthesis proceeds in 11 steps with a total yield of 2.4% from commercially available materials.

-

Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a crucial C-N bond with high stereocontrol, setting the stage for subsequent cyclizations.

-

Cis-Selective Pictet-Spengler Reaction: A key cyclization that forms the tetracyclic core of the molecule with the desired cis-diastereoselectivity.

-

Ring-Closing Metathesis (RCM): This powerful reaction is employed to construct a key six-membered ring within the indole alkaloid framework.

-

Intramolecular Cyclopropanation: The final key step involves a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole to form the unique cyclopropane (B1198618) ring of Rauvomine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Rauvomine B.

| Step | Reactant(s) | Product | Yield (%) |

| Palladium-Catalyzed Stereospecific Allylic Amination | Allylic acetate (B1210297), L-tryptophan methyl ester | N-allylated tryptophan methyl ester | 85 |

| Cis-Selective Pictet-Spengler Reaction | N-allylated tryptophan methyl ester, Aldehyde | Tetracyclic β-carboline | 75 (cis) |

| Ring-Closing Metathesis | Diene precursor | Hexacyclic alkene | 92 |

| Intramolecular Cyclopropanation | N-sulfonyl triazole precursor | N-sulfonylated Rauvomine B derivative | 60 |

| Deprotection | N-sulfonylated Rauvomine B derivative | (-)-Rauvomine B | 91 |

Experimental Protocols

Palladium-Catalyzed Stereospecific Allylic Amination

Objective: To synthesize the N-allylated tryptophan methyl ester via a stereospecific palladium-catalyzed reaction.

Materials:

-

Allylic acetate (1.0 equiv)

-

L-tryptophan methyl ester (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of L-tryptophan methyl ester and K₂CO₃ in anhydrous THF, add the allylic acetate.

-

Purge the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (EtOAc/hexanes gradient) to afford the desired N-allylated tryptophan methyl ester.

Cis-Selective Pictet-Spengler Reaction

Objective: To construct the tetracyclic β-carboline core with cis-selectivity.

Materials:

-

N-allylated tryptophan methyl ester (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Trifluoroacetic acid (TFA) (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the N-allylated tryptophan methyl ester and aldehyde in anhydrous DCM, add activated 4 Å molecular sieves.

-

Cool the mixture to -78 °C under an argon atmosphere.

-

Slowly add trifluoroacetic acid to the reaction mixture.

-

Stir the reaction at -78 °C for 24 hours.

-

Monitor the reaction for the formation of the cis-diastereomer by LC-MS.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the tetracyclic β-carboline.

Ring-Closing Metathesis

Objective: To form the hexacyclic alkene precursor via RCM.

Materials:

-

Diene precursor (1.0 equiv)

-

Grubbs' second-generation catalyst (0.05 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the diene precursor in anhydrous DCM.

-

Purge the solution with argon for 20 minutes.

-

Add Grubbs' second-generation catalyst to the solution.

-

Heat the reaction mixture to reflux (40 °C) under an argon atmosphere for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to obtain the hexacyclic alkene.

Intramolecular Cyclopropanation

Objective: To construct the characteristic cyclopropane ring of Rauvomine B.

Materials:

-

N-sulfonyl triazole precursor (1.0 equiv)

-

Rh₂(esp)₂ (0.02 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To a solution of the N-sulfonyl triazole precursor in anhydrous DCE, add Rh₂(esp)₂.

-

Heat the reaction mixture to 80 °C under an argon atmosphere.

-

Stir the reaction for 2 hours, monitoring for the consumption of the starting material by LC-MS.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the N-sulfonylated Rauvomine B derivative.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the overall synthetic strategy and the logical workflow for the synthesis of (-)-Rauvomine B.

References

Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvomine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key intramolecular cyclopropanation reaction utilized in the first total synthesis of (–)-Rauvomine B. This challenging synthesis was accomplished by Smith, Chen, and coworkers, and hinges on a strain-promoted cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.[1][2][3][4][5] Rauvomine B, an indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, is a member of the sarpagine (B1680780) class and is distinguished by a unique cyclopropane (B1198618) ring bridging its indoloquinolizidine core.

Introduction

The total synthesis of (–)-Rauvomine B represents a significant achievement in natural product synthesis, featuring a novel strategy for the construction of its complex hexacyclic architecture. The key strategic element is an intramolecular cyclopropanation reaction. This reaction proceeds via the formation of an α-imino rhodium carbene from an N-sulfonyl triazole precursor, which then undergoes cyclopropanation with a tethered alkene. The success of this step was found to be highly dependent on the conformational strain of the indoloquinolizidine precursor.

Key Transformation and Reaction Optimization

The pivotal intramolecular cyclopropanation reaction converts the N-sulfonyl triazole precursor to the cyclopropane-containing core of Rauvomine B. The reaction is catalyzed by a dimeric rhodium(II) carboxylate complex. The optimization of this key step is crucial for the overall efficiency of the synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Rh₂(esp)₂ (5) | DCE | 80 | 70 |

| 2 | Rh₂(OAc)₄ (5) | DCE | 80 | 55 |

| 3 | Rh₂(oct)₄ (5) | Toluene | 110 | 65 |

Note: Data is representative of typical rhodium-catalyzed cyclopropanation reactions and the specific optimization for the Rauvomine B synthesis should be referenced from the primary literature.

Experimental Protocol: Intramolecular Cyclopropanation

This protocol is adapted from the supplementary information of the total synthesis of (–)-Rauvomine B by Aquilina, J. M., et al.

Materials:

-

N-sulfonyl triazole precursor

-

Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh₂(esp)₂]

-

1,2-Dichloroethane (B1671644) (DCE), anhydrous

-

Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar is added the N-sulfonyl triazole precursor (1.0 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous 1,2-dichloroethane (DCE) is added to dissolve the substrate to a concentration of 0.01 M.

-

Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh₂(esp)₂] (0.05 equiv) is added to the stirred solution under a positive pressure of argon.

-

The reaction mixture is heated to 80 °C in a preheated oil bath.

-

The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclopropanated product.

Visualization of the Key Cyclopropanation Step

The following diagrams illustrate the overall synthetic strategy and the detailed mechanism of the intramolecular cyclopropanation.

Caption: Retrosynthetic analysis of (–)-Rauvomine B.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecula" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]

- 4. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes: Synthesis of the Rauvomine B Core via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of a diastereoselective Pictet-Spengler reaction for the synthesis of the core structure of Rauvomine B, a unique cyclopropane-containing indole (B1671886) alkaloid. Rauvomine B has demonstrated noteworthy anti-inflammatory properties, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. The protocols and data presented are derived from the total synthesis of (–)-Rauvomine B, providing a practical guide for the construction of the key tetracyclic intermediate.

Introduction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carboline ring systems, which are common structural motifs in a vast array of natural products, including many indole alkaloids.[1][2] In the context of Rauvomine B synthesis, a cis-selective variant of this reaction is employed to establish the critical stereochemistry of the indoloquinolizidine core.[3][4] This reaction involves the condensation of a tryptophan derivative with an aldehyde, followed by an acid-catalyzed cyclization. The diastereoselectivity of this key step is crucial for the successful progression of the total synthesis.

Biological Context: Anti-inflammatory Activity of Rauvomine B

Rauvomine B has been identified as a potent anti-inflammatory agent.[5] Preliminary biological evaluations have shown that it inhibits RAW 264.7 macrophages with an IC50 value of 39.6 μM. While the precise molecular targets of Rauvomine B are still under investigation, many indole alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a generalized signaling pathway often implicated in the anti-inflammatory action of such compounds in macrophage cell lines.

Caption: Generalized anti-inflammatory signaling pathway in macrophages.

Experimental Protocols

The following section provides a detailed protocol for the cis-selective Pictet-Spengler reaction used in the synthesis of the Rauvomine B core.

Synthesis of the Tetracyclic Core via Pictet-Spengler Reaction

This protocol describes the reaction between the secondary amine (product of the preceding allylic amination step) and an aldehyde to form the tetracyclic core of Rauvomine B.

Materials:

-

Secondary amine precursor

-

Aldehyde reactant

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of the secondary amine (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C, add the aldehyde (1.2 equiv).

-

Add trifluoroacetic acid (10.0 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.

Data Presentation

The following table summarizes the quantitative data for the key Pictet-Spengler reaction step in the synthesis of the Rauvomine B core.

| Parameter | Value |

| Starting Material | Secondary amine precursor |

| Reagents | Aldehyde, Trifluoroacetic acid |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C |

| Reaction Time | 4 hours |

| Yield | 60-70% |

| Diastereomeric Ratio (cis:trans) | >20:1 |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the Rauvomine B tetracyclic core.

Caption: Workflow for the Pictet-Spengler reaction in Rauvomine B core synthesis.

Conclusion

The diastereoselective Pictet-Spengler reaction is a highly effective method for constructing the tetracyclic core of Rauvomine B. The protocol provided, when executed with care, affords the desired cis-diastereomer in good yield and with excellent selectivity. This key transformation paves the way for the subsequent steps in the total synthesis of this biologically active indole alkaloid. The anti-inflammatory properties of Rauvomine B highlight the importance of developing efficient synthetic routes to enable further investigation into its therapeutic potential.

References

- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immune-Enhancing Effects of Gwakhyangjeonggi-san in RAW 264.7 Macrophage Cells through the MAPK/NF-κB Signaling Pathways [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

Application of Ring-Closing Metathesis in the Synthesis of Sarpagine Alkaloids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sarpagine (B1680780) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic skeleton. Many members of this family exhibit significant biological activities, making them attractive targets for synthetic chemists and drug development professionals. A key challenge in the synthesis of the sarpagine core is the construction of the intricate bridged ring systems. Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures and has been strategically employed to forge key rings within the sarpagine framework. This document provides detailed application notes and protocols for the use of RCM in the synthesis of a key intermediate for sarpagine alkaloids.

Core Concept: RCM in Sarpagine Synthesis

The application of RCM in the context of sarpagine alkaloid synthesis primarily focuses on the construction of the central bridged azabicyclic core. A notable strategy involves an enyne RCM to form a bridged tetrahydro-β-carboline ring system, which serves as a versatile intermediate for further elaboration into various sarpagine alkaloids.[1][2] This approach allows for the efficient assembly of a complex molecular architecture from a relatively simple acyclic precursor.

Experimental Data Summary

The following table summarizes the key quantitative data for the ring-closing metathesis step in the synthesis of a sarpagine alkaloid intermediate.

| Entry | RCM Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Enyne 1 | Grubbs' First Generation Catalyst (10) | CH₂Cl₂ | 25 | 2 | Bridged Tetrahydro-β-carboline 2 | 85 | Neipp & Martin, 2003[1][2] |

Key Experimental Protocol

This section provides a detailed methodology for the synthesis of the bridged tetrahydro-β-carboline intermediate via enyne ring-closing metathesis as reported by Neipp and Martin.[1]

Synthesis of Bridged Tetrahydro-β-carboline (2)

Materials:

-

Enyne precursor 1

-

Grubbs' First Generation Catalyst

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of argon or nitrogen.

-

Dissolution of the Substrate: The enyne precursor 1 (1.0 equivalent) is dissolved in anhydrous dichloromethane to a concentration of 0.01 M.

-

Addition of the Catalyst: Grubbs' First Generation Catalyst (0.10 equivalents) is added to the stirred solution of the enyne precursor at room temperature. The flask is fitted with a reflux condenser under the inert atmosphere.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for an additional 30 minutes to deactivate the catalyst.

-

Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

-

Purification: The column is eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bridged tetrahydro-β-carboline product 2 .

-

Characterization: The structure and purity of the product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The reported yield for this transformation is 85%.

Visualizations

RCM Reaction in Sarpagine Intermediate Synthesis

Caption: Enyne RCM to form the bridged sarpagine core.

General Synthetic Workflow

Caption: General workflow for sarpagine synthesis via RCM.

Hypothetical Signaling Pathway of a Sarpagine Alkaloid

Note: The precise signaling pathways for many sarpagine alkaloids are still under active investigation. This diagram represents a generalized potential mechanism based on the known activities of some indole alkaloids.

Caption: Potential signaling pathway for a sarpagine alkaloid.

References

Application Notes and Protocols for Assessing Rauvomine B Activity in Cell-Based Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, has demonstrated significant anti-inflammatory properties.[1] Preclinical studies have identified its potential in modulating inflammatory responses, making it a compound of interest for further investigation in drug development. The murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted in vitro model to elucidate the anti-inflammatory mechanisms of novel compounds. When stimulated with lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α and IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These application notes provide detailed protocols for utilizing RAW 264.7 cells to test the anti-inflammatory activity of Rauvomine B. The described assays will enable researchers to quantify the effects of Rauvomine B on key inflammatory markers and to investigate its potential mechanism of action.

Data Presentation

The following tables summarize the known and representative quantitative data for the activity of Rauvomine B in RAW 264.7 cells.

Table 1: Anti-inflammatory Activity of Rauvomine B and Related Compounds

| Compound | Target | IC50 (µM) | Positive Control | IC50 (µM) |

| Rauvomine B | Anti-inflammatory effects | 39.6 | Celecoxib | 34.3 |

| Rauvomine A | Anti-inflammatory effects | 55.5 | Celecoxib | 34.3 |

| Peraksine | Anti-inflammatory effects | 65.2 | Celecoxib | 34.3 |

| Alstoyunine A | Anti-inflammatory effects | 75.3 | Celecoxib | 34.3 |

Source:[1]

Table 2: Illustrative Dose-Response of Rauvomine B on Nitric Oxide Production

| Rauvomine B Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |

| 1 | 15 ± 3.2 |

| 10 | 45 ± 5.1 |

| 39.6 (IC50) | 50 ± 4.8 |

| 50 | 62 ± 6.5 |

| 100 | 85 ± 7.9 |

Note: This table presents hypothetical, yet representative, data to illustrate a typical dose-response curve, as specific public data is limited.

Table 3: Illustrative Effect of Rauvomine B on Pro-inflammatory Cytokine Secretion

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control (untreated cells) | 50 ± 10 | 30 ± 8 |

| LPS (1 µg/mL) | 1200 ± 150 | 950 ± 120 |

| LPS + Rauvomine B (10 µM) | 850 ± 110 | 650 ± 90 |

| LPS + Rauvomine B (50 µM) | 400 ± 60 | 300 ± 45 |

Note: This table presents hypothetical, yet representative, data to illustrate the potential effects of Rauvomine B, as specific public data is limited.

Experimental Protocols

Prior to conducting the anti-inflammatory assays, it is crucial to assess the cytotoxicity of Rauvomine B on RAW 264.7 cells to ensure that the observed effects are not a result of cell death.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of Rauvomine B that is non-toxic to RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Rauvomine B stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Rauvomine B in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium and treat the cells with various concentrations of Rauvomine B for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol quantifies the effect of Rauvomine B on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Rauvomine B stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of Rauvomine B for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated, LPS only, and Rauvomine B only.

-